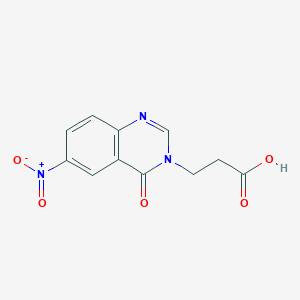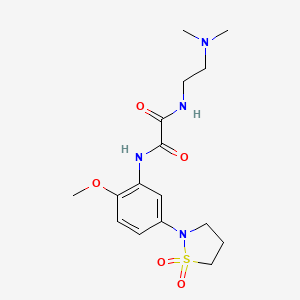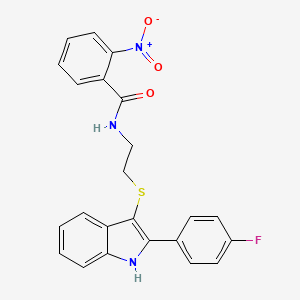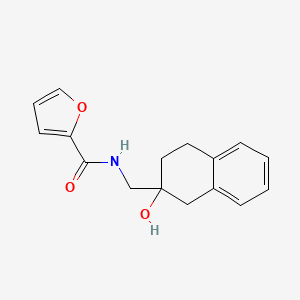![molecular formula C18H27N5O2S B2478455 1-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)imidazolidin-2-one CAS No. 1252294-65-7](/img/structure/B2478455.png)
1-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)imidazolidin-2-one is a synthetically designed compound notable for its diverse functionalities in chemical, biological, and industrial applications. The unique structure integrates a pyrimidine derivative, an imidazolidine moiety, and a piperidine ring, contributing to its versatile reactivity and potential utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the stepwise assembly of its complex structure:
Starting Materials: : Initial substrates typically include 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine and piperidine derivatives.
Key Steps
Formation of the pyrimidine core followed by methylation.
Reaction with propanoic acid derivatives under specific conditions to introduce the propanoyl group.
Conjugation with piperidine and imidazolidine fragments through a series of substitution and cyclization reactions.
Reaction Conditions: : The reactions are often carried out in polar solvents (e.g., DMF or DMSO) with appropriate catalysts and under controlled temperatures to optimize yields.
Industrial Production Methods
In industrial settings, the production might leverage large-scale continuous flow reactors to enhance reaction efficiencies. Standardization of reaction conditions and purification steps such as crystallization and chromatography are crucial for obtaining high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : It can be oxidized at the sulfur atom of the methylsulfanyl group.
Reduction: : The imidazolidinone ring is amenable to reduction, potentially opening to form amino-alcohol derivatives.
Substitution: : The pyrimidine and piperidine rings can undergo various substitution reactions, influenced by the electron-donating and -withdrawing effects of their substituents.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: : Borohydrides or catalytic hydrogenation can be employed.
Substitution: : Halogenation agents and nucleophiles facilitate substitutions, often using a base like potassium carbonate in a solvent such as acetonitrile.
Major Products
Reactions yield diverse products:
Oxidation: : Yields sulfoxides or sulfones.
Reduction: : Produces aminopropanoyl piperidine derivatives.
Substitution: : Generates a range of substituted pyrimidine or piperidine products.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a precursor or intermediate in synthesizing more complex molecules. Its reactive sites enable extensive modifications, crucial for constructing pharmaceuticals and agrochemicals.
Biology
In biological research, it acts as a probe for studying enzyme interactions due to its structural complexity.
Medicine
Industry
Used in developing advanced materials, including polymers and catalysts due to its multi-functional groups.
Wirkmechanismus
The compound’s mechanism of action varies with its application:
Biological Targets: : It interacts with enzymes via hydrogen bonding and hydrophobic interactions, influencing biochemical pathways.
Molecular Pathways: : The exact pathways depend on the cellular context, often involving signal transduction alterations.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrimidine-piperidine derivatives, 1-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)imidazolidin-2-one stands out due to its:
Enhanced Stability: : The imidazolidinone ring imparts additional stability.
Versatile Reactivity: : The compound’s multiple reactive sites allow diverse chemical modifications.
Similar Compounds
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine derivatives.
Piperidine-imidazolidinone hybrids.
Other pyrimidine-piperidine conjugates.
Hopefully, this illuminates the extensive attributes and potentials of this compound in various scientific fields.
Eigenschaften
IUPAC Name |
1-[1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]piperidin-4-yl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2S/c1-12-15(13(2)21-17(20-12)26-3)4-5-16(24)22-9-6-14(7-10-22)23-11-8-19-18(23)25/h14H,4-11H2,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAGCVQWURNCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCC(CC2)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one](/img/structure/B2478373.png)


![4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2478377.png)


![5-ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478381.png)
![2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2478383.png)
![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2478384.png)
![6-imino-N,7,11-trimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2478385.png)
![[(2R)-2-nitrocyclopropyl]benzene](/img/structure/B2478386.png)
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(thiophene-3-carbonyl)azetidine](/img/structure/B2478392.png)

